molecular formula C21H16Cl2N4O3 B2552469 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide CAS No. 946232-60-6

5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide

Cat. No. B2552469
CAS RN: 946232-60-6
M. Wt: 443.28
InChI Key: IECJEJRAJLEACQ-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with chloro and methoxy substituents that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . Similarly, heterocyclic derivatives were synthesized using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials . These processes typically involve condensation, acylation, and substitution reactions, which are common in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of benzamide moieties with various substituents that influence their chemical properties and biological activities. The crystal structure of a related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were optimized using density functional theory (DFT) . Such analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation with urea, chlorination, and further condensation with amines . The reactivity of the benzamide derivatives is also explored through their ability to undergo further transformations, such as acetylation and reaction with secondary amines to yield N-substituted pyrazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of electron-withdrawing chloro groups and electron-donating methoxy groups can affect the electron density distribution within the molecule, which is reflected in the calculated HOMO and LUMO energies . The molecular electrostatic potential (MEP) surface map provides additional insight into the reactive sites of the molecule . These properties are essential for predicting the interaction of the compounds with biological targets and their pharmacological profile.

Relevant Case Studies

The related compounds have been evaluated for their pharmacological activities. For example, one compound exhibited marked inhibition against various human cancer cell lines, displaying promising anticancer activity . Another study showed that some benzamide derivatives possess good anti-inflammatory activities with less toxicity . These findings suggest that the compound may also have potential therapeutic applications, although specific case studies on this compound were not provided in the papers.

Scientific Research Applications

Antimicrobial Applications

A study by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds related to the chemical structure of interest, demonstrating in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi. This research highlights the potential of these compounds in treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

In the field of cancer research, Hour, Yang, Lien, Kuo, and Huang (2007) identified compounds with significant cytotoxic effects towards various cancer cell lines, including leukemia and hepatoma cells. This suggests the possible application of related compounds in developing anticancer therapies (Hour et al., 2007). Additionally, Abdel-Hafez (2007) reported the synthesis of derivatives showing variable degrees of antineoplastic activity, indicating the potential for further exploration as antineoplastic agents (Abdel-Hafez, 2007).

Anti-platelet Agents

Tanaka, Ito, Nishino, Motoyama, and Takasugi (1994) synthesized derivatives that demonstrated potent anti-platelet and vasodilatory activities with low acute toxicity, suggesting their use in developing treatments for conditions involving platelet aggregation and vascular disorders (Tanaka et al., 1994).

Pharmacological Evaluation

Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, and Almasirad (2017) designed and synthesized a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, evaluated as anticonvulsant agents. This study demonstrates the role of such compounds in neurological research, particularly in the development of treatments for convulsive disorders (Faizi et al., 2017).

properties

IUPAC Name

5-chloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-29-18-6-4-13(22)10-14(18)21(28)25-16-9-12(3-5-15(16)23)17-11-27-19(24-17)7-8-20(26-27)30-2/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJEJRAJLEACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide

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